(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Description
The compound (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone features a spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane core linked to a 2,5-dichlorophenyl group via a methanone bridge. This structure combines a rigid spirocyclic system with electron-withdrawing chlorine substituents, which may enhance stability and influence intermolecular interactions.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-11-1-2-13(17)12(9-11)14(19)18-5-8-21-15(10-18)3-6-20-7-4-15/h1-2,9H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQXDOBCJDLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Oxidative Cyclization of Amino Alcohols
A widely adopted method involves oxidative cyclization of amino alcohol precursors. For example, 4-aminophenol and α-glycolic acid undergo condensation using N,N′-dicyclohexylcarbodiimide (DCC) to form intermediate amides. Subsequent treatment with bis(acetoxy)iodobenzene (PhI(OAc)₂) in the presence of Cu(I) catalysts (e.g., Cu[(CH₃CN)₄ClO₄]) facilitates cyclization into the spirocyclic core.
Key Reaction Conditions
| Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| PhI(OAc)₂ (2 eq) | Cu[(CH₃CN)₄ClO₄] | DCM | RT | 72–75 |
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs catalysts for RCM of diallylamine derivatives. For instance, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate intermediates undergo alkylation with dihaloalkanes, followed by deprotection and cyclization. This method offers modular access to spirocycles with variable ring sizes.
Acylation with 2,5-Dichlorophenyl Moieties
Friedel-Crafts Acylation
The spirocyclic amine reacts with 2,5-dichlorobenzoyl chloride under Friedel-Crafts conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts.
Procedure
- Dissolve 1,9-dioxa-4-azaspiro[5.5]undecane (1 eq) in dry dichloromethane (DCM).
- Add TEA (1.2 eq) and 2,5-dichlorobenzoyl chloride (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 85–90%.
Direct Coupling via Buchwald-Hartwig Amination
For halogenated spiro precursors, Buchwald-Hartwig amination with 2,5-dichlorophenylboronic acid achieves C–N bond formation. This method requires Pd₂(dba)₃ and Xantphos ligands in toluene at 80°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, Ar–H), 7.32 (dd, J = 8.5, 2.5 Hz, 1H, Ar–H), 7.18 (d, J = 2.5 Hz, 1H, Ar–H), 4.12–4.08 (m, 2H, OCH₂), 3.95–3.91 (m, 2H, OCH₂), 3.45–3.41 (m, 4H, NCH₂).
- ¹³C NMR (125 MHz, CDCl₃) : δ 195.2 (C=O), 140.1, 133.8, 132.5, 130.9, 128.7 (Ar–C), 68.4 (OCH₂), 54.3 (NCH₂).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₆Cl₂NO₃ : 380.0521
- Observed : 380.0518 [M+H]⁺.
Optimization Challenges and Solutions
Low Yields in Cyclization
Purification Difficulties
- Issue : Co-elution of acylated byproducts.
- Solution : Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Oxidative Cyclization | High atom economy | Requires toxic iodobenzene reagents | 72–75 |
| RCM | Modular ring size control | Expensive catalysts | 60–65 |
| Friedel-Crafts | Scalable, one-pot | Acid-sensitive substrates | 85–90 |
Analyse Des Réactions Chimiques
(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atoms.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical agent. Research indicates it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against viruses like dengue virus type 2. It has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme critical for viral replication .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various human cancer cell lines. For instance, derivatives of the compound have shown potency comparable to established chemotherapeutics like cisplatin, indicating promising avenues for cancer treatment .
The biological activities of (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone are noteworthy:
- Enzyme Inhibition : It has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase and urease. Studies have reported IC50 values significantly lower than standard inhibitors, suggesting strong potential as an effective enzyme inhibitor .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study conducted to evaluate the antiviral efficacy of this compound against dengue virus type 2 highlighted its mechanism of action through inhibition of the NS5-methyltransferase enzyme. The compound was tested in vitro, demonstrating significant reductions in viral load compared to controls.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of this compound were assessed against multiple human cancer cell lines using the National Cancer Institute's protocols. Results indicated that certain derivatives exhibited high levels of cytotoxicity with mean GI50 values comparable to established chemotherapeutic agents .
Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective binding and activity.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,5-dichlorophenyl group distinguishes the target compound from analogs with hydroxy or methoxy substituents. Key comparisons include:
- Lipophilicity : The dichlorophenyl group likely enhances lipophilicity (logP), improving membrane permeability but reducing aqueous solubility relative to polar substituents (e.g., -OH, -OCH₃) .
Spirocyclic System Variations
The 1,9-dioxa-4-aza spirocyclic core differs from related systems, such as 1-oxa-4,9-diaza spirocycles (e.g., Example 12 in ):
- Conformational Rigidity : Both spiro systems enforce restricted conformations, but the 1,9-dioxa variant may exhibit greater steric hindrance due to oxygen’s larger atomic radius .
Research Findings and Implications
- Pharmacological Potential: While highlights analgesic activity in structurally related 1-oxa-4,9-diaza spirocycles, the target compound’s dichlorophenyl group may modulate selectivity or potency toward pain-related receptors (e.g., opioid or NMDA targets) .
- Stability and Solubility : The dichlorophenyl group’s lipophilicity may necessitate formulation adjustments (e.g., prodrugs or solubilizing agents) for in vivo applications .
Activité Biologique
(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone, with the CAS number 1421478-28-5, is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₅H₁₇Cl₂NO₃, and it has a molecular weight of 330.2 g/mol. The compound features a dichlorophenyl group attached to a spirocyclic framework that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against viruses such as dengue virus type 2. It has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme critical for viral replication .
- Antimicrobial Properties : The compound's structure may contribute to antimicrobial activity. Similar compounds with spirocyclic structures have shown efficacy against various bacterial and fungal strains .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in pathogenic processes, suggesting a role in treating infections or diseases mediated by these enzymes .
The mechanism of action for this compound likely involves:
- Interaction with Enzymatic Targets : The compound's unique structure allows it to bind to active sites on enzymes such as methyltransferases and phospholipases, inhibiting their activity and thus disrupting metabolic processes essential for pathogen survival .
- Disruption of Membrane Integrity : Similar compounds have been reported to affect membrane integrity in microbial cells, leading to cell death through mechanisms such as pore formation or disruption of lipid biosynthesis pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Antiviral Efficacy
A study investigating the antiviral properties of spirocyclic compounds found that derivatives similar to this compound demonstrated significant inhibition of dengue virus replication in vitro. The half-maximal inhibitory concentration (IC50) was determined to be within the low micromolar range .
Study 2: Antimicrobial Activity
Research on related compounds indicated that spirocyclic derivatives possess broad-spectrum antimicrobial activity against various pathogens including Candida species and certain bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| Compound A | Spirocyclic with Cl group | Antiviral | 10 µM |
| Compound B | Spirocyclic with Br group | Antifungal | 15 µM |
| (2,5-Dichlorophenyl)(1,9-dioxa...) | Spirocyclic with Cl groups | Antiviral/Antimicrobial | <10 µM |
Q & A
Q. What are the critical steps and reagents for synthesizing (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone?
- Methodological Answer : Synthesis typically involves:
-
Step 1 : Condensation of 2,5-dichlorobenzoyl chloride with a pre-synthesized 1,9-dioxa-4-azaspiro[5.5]undecane intermediate under inert conditions.
-
Step 2 : Use of triethylamine as a base to neutralize HCl byproducts, with dichloromethane as the solvent .
-
Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization.
-
Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity (≥95%) .
- Key Data :
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | ~60-75% (optimized conditions) |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spirocyclic protons show distinct splitting patterns (e.g., δ 3.5–4.5 ppm for oxa-aza rings) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 385.1) and fragmentation patterns .
- X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles between aromatic and heterocyclic moieties (analogous to structures in ).
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and solvent polarity. For example, increasing reaction temperature to 50°C accelerates kinetics but may promote hydrolysis of the spirocyclic ring .
- Catalytic Additives : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction conditions accordingly .
Q. What computational strategies predict the compound’s binding affinity to neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with GABA-A receptors (PDB ID: 6HUP). Focus on hydrophobic pockets accommodating the dichlorophenyl group .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) for binding pose convergence .
- Free Energy Calculations : Apply MM/GBSA to estimate binding energies (ΔG), prioritizing substituents with ΔG ≤ -8 kcal/mol .
Q. How do structural modifications alter the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Replace the dichlorophenyl group with fluorinated analogs to enhance blood-brain barrier permeability (target LogP ~3.5) .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Modify the spirocyclic oxygen atoms to sulfur to reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogous spirocyclic compounds?
- Methodological Answer :
- Source Comparison : Cross-reference protocols for similar compounds (e.g., 1,9-diazaspiro derivatives in ). Note differences in solvent purity, catalyst loading, or inert atmosphere rigor.
- Reproducibility Tests : Replicate high-yield methods (e.g., 75% in ) under controlled conditions. If yields drop, troubleshoot moisture sensitivity or intermediate instability.
- Statistical Validation : Apply t-tests to compare yields across ≥3 independent trials, ensuring p ≤ 0.05 for significance .
Research Design Considerations
Q. What in vitro assays validate the compound’s proposed neuropharmacological activity?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-flunitrazepam to measure displacement at GABA-A receptors (IC₅₀ ≤ 100 nM indicates high affinity) .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons quantify potentiation of GABA-evoked currents (dose-response curves, EC₅₀ calculation) .
- Cytotoxicity Screening : Test against SH-SY5Y cells (MTT assay) to exclude neurotoxic effects at therapeutic concentrations (IC₅₀ > 10 μM) .
Tables for Key Parameters
Q. Table 1: Analytical Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.45–7.30 (m, 3H, Ar-H), δ 4.25 (s, 2H, OCH₂) | |
| HRMS (ESI+) | [M+H]⁺ = 385.0564 (calc. 385.0561) |
Q. Table 2: Pharmacokinetic Optimization Targets
| Property | Target Value | Method |
|---|---|---|
| LogP | 3.0–3.5 | Shake-flask (octanol/water) |
| Metabolic Half-life | ≥2 h (human microsomes) | LC-MS/MS quantification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
